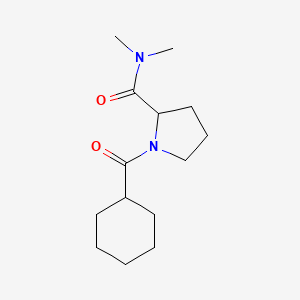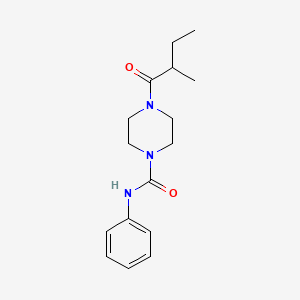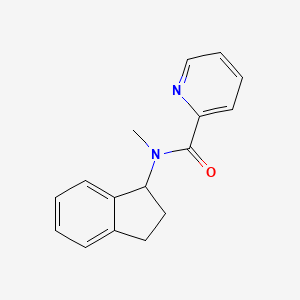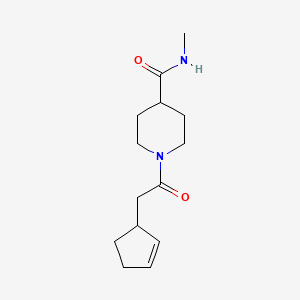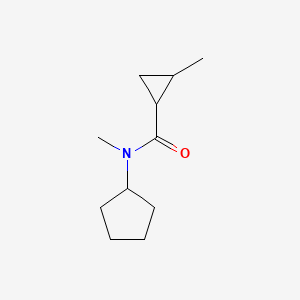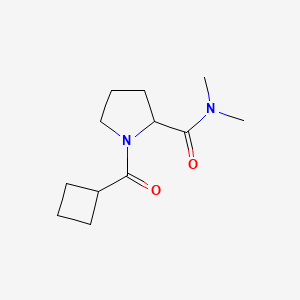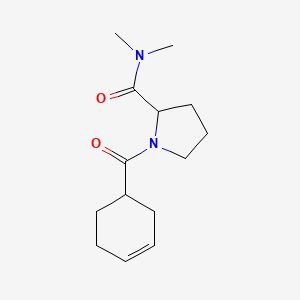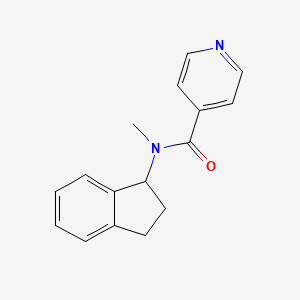
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide, also known as ABT-288, is a novel and potent compound that has shown promising results in preclinical studies for various neurological and psychiatric disorders.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide is a selective and potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of α7 nAChR has been shown to enhance cognitive function, memory, and attention, and reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide has been shown to have several biochemical and physiological effects, including increased release of acetylcholine, glutamate, and dopamine, and modulation of several signaling pathways, including the cAMP/PKA and ERK pathways. These effects are thought to underlie the therapeutic potential of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, which allows for specific modulation of this receptor. However, N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide also has some limitations, including its high lipophilicity, which can affect its pharmacokinetics and distribution in vivo, and its potential off-target effects on other nAChRs.
Zukünftige Richtungen
There are several future directions for N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide research, including the development of more potent and selective analogs, the investigation of its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, and the evaluation of its potential for combination therapy with other drugs. Additionally, further studies are needed to elucidate the long-term effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide on cognitive function and behavior, as well as its safety and tolerability in humans.
Conclusion
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective and potent agonist activity on the α7 nAChR, as well as its ability to modulate several signaling pathways, make it a valuable tool for investigating the role of this receptor in brain function and dysfunction. However, further studies are needed to fully understand its mechanism of action, as well as its safety and efficacy in humans.
Synthesemethoden
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide is synthesized through a multi-step process, which involves the condensation of 2,3-dihydro-1H-indene-1-carboxylic acid with 2-bromo-4-methylpyridine, followed by reduction, amidation, and N-methylation. The final product is obtained as a white crystalline solid, which is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide has shown to improve cognitive function, memory, and attention, and reduce the symptoms of these disorders.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18(16(19)13-8-10-17-11-9-13)15-7-6-12-4-2-3-5-14(12)15/h2-5,8-11,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMPVEHMMMOAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)
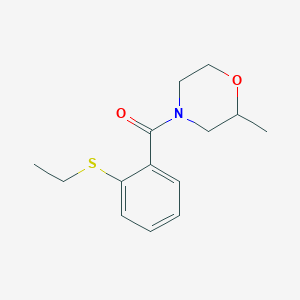
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
